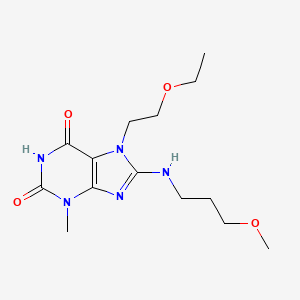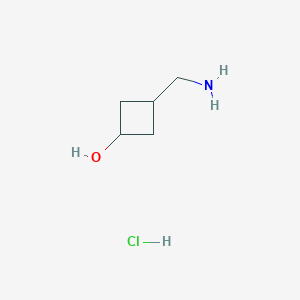![molecular formula C21H20ClN5O3S B2488824 2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 1111039-33-8](/img/structure/B2488824.png)
2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones involves cyclization of 2-hydrazinoquinazolin-4-ones with various electrophiles or one-carbon donors. This process often starts with the synthesis of hydrazinoquinazolinones from aniline derivatives through an innovative route, highlighting the complexity and creativity required in synthesizing these compounds (Alagarsamy et al., 2009).
Molecular Structure Analysis
Molecular structure analyses, including spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, have confirmed the structural properties of these compounds. DFT calculations are utilized to optimize the molecular structure, providing insights into the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving these compounds can include cyclization, aminolysis, alkylation, and coupling methods such as DCC coupling and azide coupling. These reactions are crucial for introducing various substituents, influencing the compounds' biological activity and physical properties (Fathalla, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are significant for their formulation and application. These properties are determined through rigorous testing and analysis, ensuring the compounds' suitability for further pharmacological investigation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compounds' mechanism of action. Molecular docking studies suggest favorable interactions with proteins, indicating potential biological activities. The inhibitory activities of these compounds against various proteins are better understood through molecular dynamics (MD) simulations, revealing potential applications in drug development (Wu et al., 2022).
科学的研究の応用
Synthesis and Antihistaminic Activity
Compounds from the triazoloquinazolinone family, including various 1-substituted-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolines, have been synthesized and investigated for their H1-antihistaminic activities. These studies demonstrate significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents. Notably, compounds such as 1-methyl-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have shown comparable or superior potency to reference antihistamines like chlorpheniramine maleate, with reduced sedation effects, indicating their potential for therapeutic application with fewer side effects (Alagarsamy et al., 2009).
Anticancer Properties
Triazoloquinazolinone derivatives have also been explored for their anticancer activities. Specific compounds have demonstrated the ability to inhibit tubulin polymerization, an essential process for cell division, indicating potential as anticancer agents. For instance, the N-methylated triazoloquinazolinone derivatives showed potent anticancer activity across various cancer cell lines, highlighting their potential as vascular disrupting agents and tubulin assembly inhibitors (Driowya et al., 2016).
Quality Control and Pharmaceutical Development
The development of quality control methods for triazoloquinazolinone derivatives is critical for their advancement as pharmaceutical agents. Studies have focused on establishing protocols for the assessment of purity, identification, and quantification of these compounds, ensuring their suitability for further in-depth studies and potential clinical applications (Danylchenko et al., 2018).
特性
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPRKPGJXXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)